molecular formula C10H16BrN3O2 B13553571 Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Cat. No.: B13553571
M. Wt: 290.16 g/mol
InChI Key: QHNWDNYDUULADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, a propylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated pyrazole is reacted with propylamine to introduce the propylamino group.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the compound with different functional groups.

    Reduction: Reduced forms with altered functional groups.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the propylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoate
  • Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(propylamino)propanoate
  • Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Uniqueness

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoate

InChI

InChI=1S/C10H16BrN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3

InChI Key

QHNWDNYDUULADP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.